6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines. This compound features a fused ring system consisting of an imidazole ring and a pyridine ring, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 1st position of the imidazole ring. Its unique structure imparts distinct electronic and steric properties, making it of significant interest in various scientific fields, particularly medicinal chemistry and organic synthesis .
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine can be classified as a heterocyclic aromatic compound. It is often utilized in pharmaceutical research due to its potential biological activities. The compound's molecular formula is , with a molecular weight of approximately . The compound's IUPAC name is 6-bromo-1-methylimidazo[4,5-b]pyridine, and its InChI Key is SFZUWDXKHPTGGK-UHFFFAOYSA-N.
The synthesis of 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine typically involves several methods:
The reaction conditions are crucial for optimizing yield and purity. Industrial production may utilize continuous flow reactors and automated systems to control parameters like temperature, pressure, and reactant concentrations to enhance efficiency.
The molecular structure of 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine can be represented as follows:
The compound's crystal structure has been analyzed using techniques such as X-ray diffraction and density functional theory (DFT) calculations, revealing insights into bond lengths and angles that correlate well with theoretical predictions .
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine can undergo several chemical reactions:
Common reagents for substitution reactions include palladium catalysts and boronic acids for Suzuki coupling, while Buchwald-Hartwig amination typically involves palladium catalysts under basic conditions.
The mechanism of action for 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes or receptors involved in signaling pathways relevant to various diseases. The structural characteristics allow it to bind effectively to active sites on these targets, modulating their activity and influencing cellular processes such as proliferation and apoptosis .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The chemical properties include:
Relevant spectral data (e.g., NMR, IR) provides further insights into its chemical behavior and functional groups present within the molecule .
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine has several scientific applications:
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine represents a structurally specialized heterocyclic compound characterized by a fused bicyclic system. The core scaffold consists of a pyridine ring fused with an imidazole ring at bonds between positions 4 and 5 of the pyridine moiety and positions 4 and 5 of the imidazole ring. According to IUPAC naming conventions, the numbering system designates the pyridine nitrogen as position '1', with subsequent positions numbered clockwise. The bromine substituent occupies position 6 on the pyridine ring, while the methyl group is attached to the nitrogen at position 1 of the imidazole ring (N1) [1] [3]. This compound is alternatively referred to as 6-bromo-1-methylimidazo[4,5-b]pyridine in simplified nomenclature, particularly in chemical vendor catalogs and synthetic literature [2] [10].
The molecular framework is defined by the formula C₇H₆BrN₃, corresponding to a molecular weight of 212.05 g/mol. Key structural identifiers include the canonical SMILES notation (CN1C=NC2=C1C=C(C=N2)Br) and the InChIKey (SFZUWDXKHPTGGK-UHFFFAOYSA-N), which facilitate precise database searches and computational studies [1] [2]. Crystallographic analyses of structurally related imidazo[4,5-b]pyridine derivatives reveal planar configurations with minor deviations, typically exhibiting root-mean-square (r.m.s.) deviations below 0.02 Å. The molecular planarity significantly influences both the compound's reactivity and its capacity to participate in intermolecular interactions, including hydrogen bonding networks that stabilize crystal packing arrangements, as observed in analogous brominated imidazo[4,5-b]pyridin-2-one derivatives [6].
Table 1: Nomenclature and Identifiers for 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine |
Alternative Name | 5-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine* |
CAS Registry Number | 166047-14-9 [3] |
Molecular Formula | C₇H₆BrN₃ |
Molecular Weight | 212.05 g/mol |
SMILES Notation | CN1C=NC2=C1C=C(C=N2)Br |
InChIKey | SFZUWDXKHPTGGK-UHFFFAOYSA-N |
*Note: Positional isomerism in naming reflects different numbering conventions observed in commercial sources [2] [10].
The synthetic exploration of brominated imidazo[4,5-b]pyridines emerged significantly during the 1990s alongside growing interest in nitrogen-rich heterocycles for pharmaceutical applications. The earliest documented synthesis of 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine derivatives appeared in the mid-1990s, with the specific CAS registry number 166047-14-9 formally established during this period [3]. This compound class evolved from foundational work on unsubstituted imidazo[4,5-b]pyridines, which were initially investigated as bioisosteres of purines due to their structural similarity to naturally occurring purine nucleobases [8].
The standard synthetic route involves cyclocondensation of 5-bromopyridine-2,3-diamine with suitable one-carbon synthons. Historical methods employed formic acid or triethyl orthoformate as cyclizing agents, but methylation strategies proved more efficient for introducing the N1-methyl group. A practical approach utilizes sequential cyclization and alkylation: 5-bromopyridine-2,3-diamine undergoes cyclization to form the imidazo[4,5-b]pyridine core, followed by selective N-methylation using methyl iodide in the presence of base (e.g., potassium carbonate) and phase-transfer catalysts [2] [6]. Alternative pathways include direct cyclization using N-methyl reagents or palladium-catalyzed cross-coupling reactions for late-stage functionalization [8].
Methodological refinements over two decades have enhanced both the efficiency and regioselectivity of these syntheses. Key advances include optimized phase-transfer catalysis conditions that improve alkylation yields and regiocontrol, and chromatography techniques that enable separation of positional isomers. These developments transformed 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine from a chemical curiosity into a readily accessible building block for medicinal chemistry programs by the early 2000s [2] [8].
Table 2: Historical Evolution of Synthetic Methods
Time Period | Synthetic Approach | Key Advancements |
---|---|---|
Early 1990s | Acid-catalyzed cyclization | Formic acid-mediated ring formation from 5-bromopyridine-2,3-diamine |
Mid-late 1990s | Sequential cyclization-alkylation | Introduction of phase-transfer catalysts for selective N-methylation |
2000s | Palladium-catalyzed functionalization | Suzuki coupling of bromo derivative enabling biaryl synthesis |
2010s-Present | Microwave-assisted synthesis | Reduced reaction times and improved yields for ring formation |
The 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine scaffold possesses exceptional synthetic utility attributed to two primary reactive sites: the electron-deficient bromine at position 6 and the moderately basic imidazole nitrogen atoms. The bromine substituent undergoes efficient palladium-catalyzed cross-coupling reactions, including:
These transformations leverage the bromine as a synthetic handle for structural diversification while preserving the core heterocyclic structure. Additionally, the N1-methyl group imposes regiocontrol during further functionalization by blocking reactivity at this position and directing electrophiles toward the pyridine nitrogen or carbon positions. The methyl group itself can participate in radical reactions under specific conditions, though this pathway remains less explored than bromine substitution [8].
The compound exhibits distinct reactivity patterns in alkylation reactions. When subjected to electrophiles, quaternization preferentially occurs at N3 rather than the pyridinic nitrogen, generating 1,3-dimethylimidazo[4,5-b]pyridinium salts. This regioselectivity has been confirmed through X-ray crystallographic studies of alkylation products, demonstrating that alkyl groups predominantly attach to the imidazole nitrogen rather than the pyridine nitrogen [6] [8].
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine serves as a privileged scaffold in pharmaceutical development due to:
Molecular docking studies reveal that derivatives adopt multiple binding interactions with biological targets, including hydrogen bonding with key amino acid residues and π-stacking within hydrophobic enzyme pockets. These interactions are facilitated by the compound's planar configuration and electronic distribution [8]. Beyond pharmaceutical applications, the brominated imidazo[4,5-b]pyridine framework shows emerging potential in materials science as a ligand for luminescent complexes and as a building block for organic semiconductors, leveraging its electron-deficient character and capacity for π-stacking interactions [1] .
Table 3: Key Applications of 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine Derivatives
Application Domain | Specific Use | Mechanistic Basis |
---|---|---|
Anticancer Therapeutics | Tubulin polymerization inhibitors | Binds colchicine site, disrupting microtubule assembly [9] |
Antimicrobial Agents | Dihydrofolate reductase inhibitors | Competes with dihydrofolic acid binding [8] |
Kinase-Targeted Therapies | Aurora kinase inhibitors | Mimics purine geometry in ATP-binding pocket |
Materials Chemistry | Ligands for luminescent complexes | Chelates metal ions through nitrogen atoms |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3